molecular formula C11H9N3S B8721040 4-(2-Methylamino-thiazol-4-yl)-benzonitrile

4-(2-Methylamino-thiazol-4-yl)-benzonitrile

Cat. No. B8721040
M. Wt: 215.28 g/mol
InChI Key: TYGNMCAGUHPZDD-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Slurry 4-cyanophenacyl bromide (1.12 g, 5 mmol) in absolute ethanol (25 mL). Heat to 40° C. to dissolve, then add N-methyl-thiourea (0.45 g, 5 mmol) and sodium bicarbonate (0.42 g, 5 mmol), and heat to reflux for 5 h. Cool to room temperature, filter the resulting off-white solid and wash with hexane (10 mL). Partition aqueous/ethanolic filtrate between water/EtOAc (4:1) and extract aqueous phase with EtOAc (2×25 mL). Dry the combined organic extracts over Na2SO4, concentrate in vacuo and combine with filtered solid from crude reaction mixture to obtain the desired intermediate (1.1 g, 99%) as an off-white solid suitable for use without additional purification. MS (ES+) m/z: 216 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](=O)[CH2:8]Br)=[CH:5][CH:4]=1)#[N:2].[CH3:13][NH:14][C:15]([NH2:17])=[S:16].C(=O)(O)[O-].[Na+]>C(O)C>[CH3:13][NH:14][C:15]1[S:16][CH:8]=[C:7]([C:6]2[CH:11]=[CH:12][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
0.42 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter the resulting off-white solid
WASH
Type
WASH
Details
wash with hexane (10 mL)
EXTRACTION
Type
EXTRACTION
Details
Partition aqueous/ethanolic filtrate between water/EtOAc (4:1) and extract aqueous phase with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
FILTRATION
Type
FILTRATION
Details
with filtered solid from crude
CUSTOM
Type
CUSTOM
Details
reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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